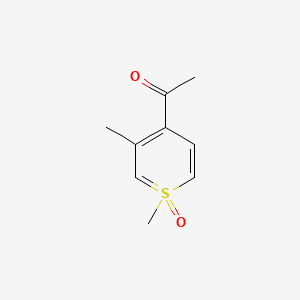
1-(1,3-Dimethyl-1-oxothiopyran-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Dimethyl-1-oxothiopyran-4-yl)ethanone is a chemical compound known for its unique structure and properties It belongs to the class of thiopyran derivatives, which are characterized by a sulfur atom in a six-membered ring
Méthodes De Préparation
The synthesis of 1-(1,3-Dimethyl-1-oxothiopyran-4-yl)ethanone involves several steps. One common method includes the reaction of 1,3-dimethylthiopyran with ethanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
1-(1,3-Dimethyl-1-oxothiopyran-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Applications De Recherche Scientifique
Chemistry: It is used as a building block in the synthesis of more complex molecules
Mécanisme D'action
The mechanism of action of 1-(1,3-Dimethyl-1-oxothiopyran-4-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes or inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
1-(1,3-Dimethyl-1-oxothiopyran-4-yl)ethanone can be compared to other thiopyran derivatives and related compounds:
1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone: This compound shares a similar core structure but differs in the presence of a pyrazole ring instead of a thiopyran ring.
1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone:
The uniqueness of this compound lies in its sulfur-containing ring, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
49836-26-2 |
|---|---|
Formule moléculaire |
C9H12O2S |
Poids moléculaire |
184.26 g/mol |
Nom IUPAC |
1-(1,3-dimethyl-1-oxothiopyran-4-yl)ethanone |
InChI |
InChI=1S/C9H12O2S/c1-7-6-12(3,11)5-4-9(7)8(2)10/h4-6H,1-3H3 |
Clé InChI |
JVUHKKUHVDIUMG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CS(=C1)(=O)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















